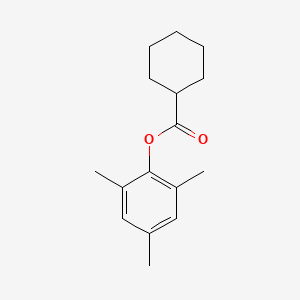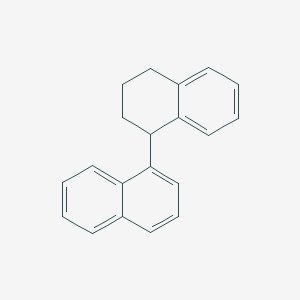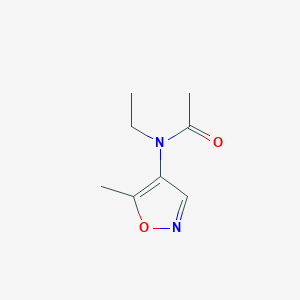![molecular formula C2O2 B12570073 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene CAS No. 175722-50-6](/img/structure/B12570073.png)
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is a unique and highly strained bicyclic compound. Its structure consists of a four-membered ring with two oxygen atoms and a double bond, making it an interesting subject for theoretical and practical studies in organic chemistry. The high strain energy within the molecule makes it reactive and a valuable building block for various synthetic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene typically involves the formation of the strained bicyclic ring system. One common method includes the treatment of 1,1-dibromo-2-(chloromethyl)cyclopropane with methyl lithium to form bicyclo[1.1.0]butyl bromide, which is then treated with tert-butyl lithium to give bicyclo[1.1.0]butyl lithium . This intermediate can undergo further reactions to introduce the oxygen atoms and form the desired compound.
Industrial Production Methods: Industrial production methods for such highly strained compounds are less common due to the complexity and potential hazards involved. advancements in synthetic techniques and the demand for novel compounds in pharmaceuticals and materials science may drive the development of scalable production methods.
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form more stable products.
Reduction: Reduction reactions can open the strained ring system, leading to less strained and more stable compounds.
Substitution: The compound can participate in substitution reactions where one of the atoms or groups in the molecule is replaced by another atom or group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
2,4-Dioxabicyclo[1.1.0]but-1(3)-ene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. Its high strain energy makes it a valuable intermediate in various synthetic pathways.
Medicine: Research into its use as a precursor for pharmaceuticals, particularly in the development of drugs with novel mechanisms of action.
Wirkmechanismus
The mechanism by which 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene exerts its effects is primarily through its high strain energy. The release of this strain energy during chemical reactions drives the formation of more stable products. The molecular targets and pathways involved depend on the specific reactions and applications being studied. For example, in biological systems, the compound may interact with enzymes or other proteins, leading to changes in their activity or function.
Vergleich Mit ähnlichen Verbindungen
Bicyclo[1.1.0]butane: A structurally similar compound with a four-membered ring but without the oxygen atoms.
1-Azabicyclo[1.1.0]butane: An analog featuring a nitrogen atom at one bridgehead instead of oxygen.
Uniqueness: 2,4-Dioxabicyclo[1.1.0]but-1(3)-ene is unique due to the presence of oxygen atoms in its structure, which introduces additional strain and reactivity. This makes it a valuable compound for studying strain-release reactions and for use in synthetic applications where high reactivity is desired.
Eigenschaften
CAS-Nummer |
175722-50-6 |
|---|---|
Molekularformel |
C2O2 |
Molekulargewicht |
56.02 g/mol |
IUPAC-Name |
2,4-dioxabicyclo[1.1.0]but-1(3)-ene |
InChI |
InChI=1S/C2O2/c3-1-2(3)4-1 |
InChI-Schlüssel |
KOGZKTBHTGQYNX-UHFFFAOYSA-N |
Kanonische SMILES |
C12=C(O1)O2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


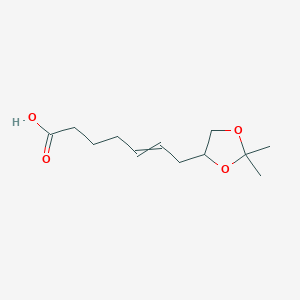
![Naphthalene, 7-[[(1,1-diMethylethyl)diMethylsilyl]oxy]-1,2-dihydro-](/img/structure/B12570000.png)
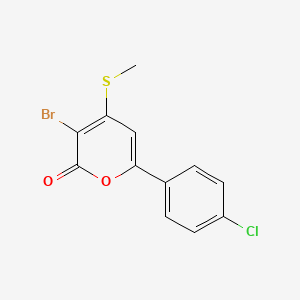
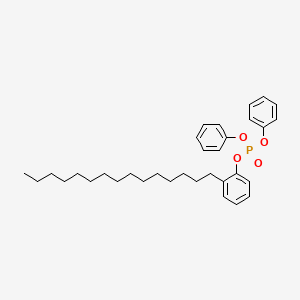
![N-[2-(1H-Imidazol-1-yl)ethyl]acetamide](/img/structure/B12570008.png)
![N-[(E)-(5-nitrothiophen-2-yl)methylidene]-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12570011.png)
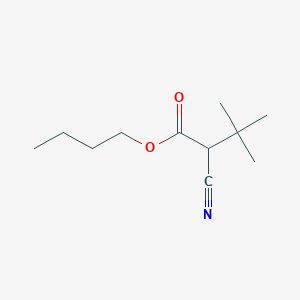
![3-{[(1-Phenylethylidene)amino]oxy}propanehydrazide](/img/structure/B12570025.png)
![N-(2,3-Dimethylphenyl)-N-(3,4-dimethylphenyl)[1,1'-biphenyl]-4-amine](/img/structure/B12570030.png)
